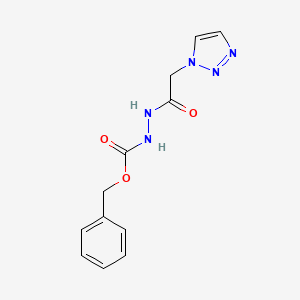
N'-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier MFCD31543841 is known as N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide. This compound is a derivative of hydrazide and features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring imparts unique chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Hydrazide Formation: The hydrazide moiety is introduced by reacting the triazole derivative with hydrazine or its derivatives under controlled conditions.
Cbz Protection: The final step involves the protection of the hydrazide with a carbobenzyloxy (Cbz) group to yield the desired compound.
Industrial Production Methods
Industrial production of N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The triazole ring and hydrazide moiety can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the hydrazide moiety can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide: shares similarities with other triazole-containing compounds such as 1,2,3-triazole derivatives and hydrazide derivatives.
1,2,3-Triazole Derivatives: These compounds also feature the triazole ring and exhibit similar chemical properties and reactivity.
Hydrazide Derivatives: Compounds containing the hydrazide moiety share similar reactivity and applications in various fields.
Uniqueness
The uniqueness of N’-Cbz-2-(1H-1,2,3-triazol-1-yl)acetohydrazide lies in its combined structural features of the triazole ring and hydrazide moiety, along with the protective Cbz group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C12H13N5O3 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
benzyl N-[[2-(triazol-1-yl)acetyl]amino]carbamate |
InChI |
InChI=1S/C12H13N5O3/c18-11(8-17-7-6-13-16-17)14-15-12(19)20-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,18)(H,15,19) |
InChI Key |
MJMKBBHPFJOPMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NNC(=O)CN2C=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


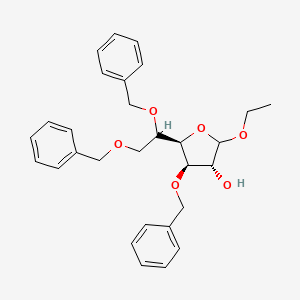
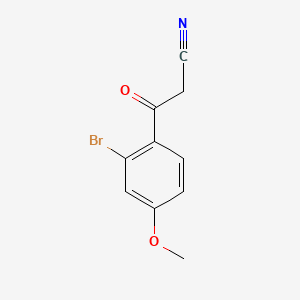
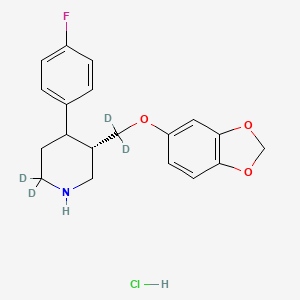
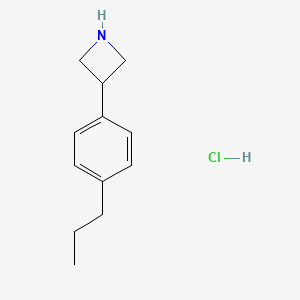
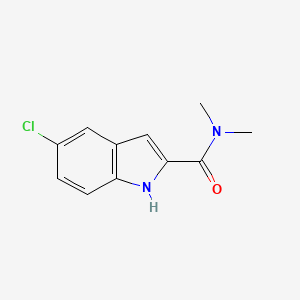
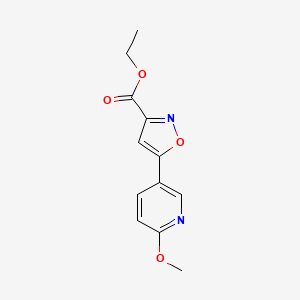
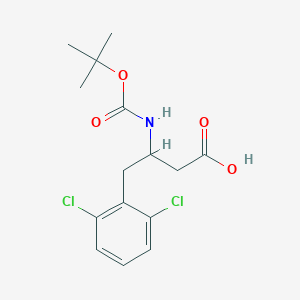

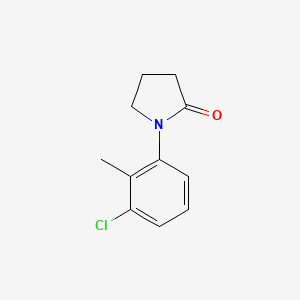

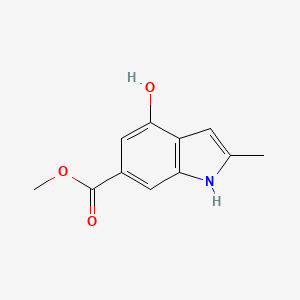


![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II)](/img/structure/B13710733.png)
